molecular formula C7H16F2O3Si B14490837 Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol CAS No. 63452-21-1

Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol

Cat. No.: B14490837
CAS No.: 63452-21-1
M. Wt: 214.28 g/mol
InChI Key: DBUBZUYWVLPJNC-UHFFFAOYSA-N
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Description

Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol is a unique organosilicon compound that combines the properties of acetic acid and a difluoroethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol typically involves the reaction of acetic acid with 3-[ethyl(difluoro)silyl]propan-1-ol. This reaction can be catalyzed by various reagents, including strong acids or bases, depending on the desired reaction pathway. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to efficient and scalable production. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The difluoroethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound’s unique properties make it useful in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: The compound is utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol exerts its effects involves interactions with molecular targets and pathways. The difluoroethylsilyl group can influence the compound’s reactivity and stability, affecting its interactions with enzymes and receptors. These interactions can lead to various biological effects, including modulation of metabolic pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;3-[methyl(difluoro)silyl]propan-1-ol
  • Acetic acid;3-[ethyl(trifluoro)silyl]propan-1-ol
  • Acetic acid;3-[ethyl(difluoro)silyl]butan-1-ol

Uniqueness

Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol is unique due to the presence of the difluoroethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

63452-21-1

Molecular Formula

C7H16F2O3Si

Molecular Weight

214.28 g/mol

IUPAC Name

acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol

InChI

InChI=1S/C5H12F2OSi.C2H4O2/c1-2-9(6,7)5-3-4-8;1-2(3)4/h8H,2-5H2,1H3;1H3,(H,3,4)

InChI Key

DBUBZUYWVLPJNC-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CCCO)(F)F.CC(=O)O

Origin of Product

United States

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